molecular formula C8H4Cl2N8 B12556509 N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine CAS No. 189567-72-4

N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine

Cat. No.: B12556509
CAS No.: 189567-72-4
M. Wt: 283.07 g/mol
InChI Key: RFVNSOFIBNXQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine is a compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, in the presence of a base like sodium carbonate . The reaction conditions often include refluxing the solution to achieve high yields.

Industrial Production Methods

Industrial production of triazine derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency, providing higher yields and purity in shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine results in the formation of N-substituted triazine derivatives .

Mechanism of Action

The mechanism of action of N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

189567-72-4

Molecular Formula

C8H4Cl2N8

Molecular Weight

283.07 g/mol

IUPAC Name

N-(4,6-dichloro-1,3,5-triazin-2-yl)-7H-purin-6-amine

InChI

InChI=1S/C8H4Cl2N8/c9-6-16-7(10)18-8(17-6)15-5-3-4(12-1-11-3)13-2-14-5/h1-2H,(H2,11,12,13,14,15,16,17,18)

InChI Key

RFVNSOFIBNXQRQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)NC3=NC(=NC(=N3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.